The compound is derived from pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their diverse biological activities, making them valuable in pharmaceutical applications. The classification of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid falls under the categories of both heterocyclic compounds and amino acids.
The synthesis of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be achieved through several methods, typically involving the functionalization of pyridine derivatives. One common approach is through the reaction of 5-hydroxy-pyridine-3-carboxylic acid with an appropriate amine, followed by subsequent acylation or amidation reactions.
Key Synthesis Steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be analyzed using various spectroscopic techniques:
The compound features a pyridine ring with hydroxyl and carbonyl substituents, contributing to its chemical reactivity and interactions.
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid participates in various chemical reactions typical for amino acids and pyridine derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid primarily involves its interaction with biological macromolecules:
Understanding these mechanisms is essential for exploring its potential therapeutic applications.
The physical and chemical properties of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid include:
These properties influence its behavior in chemical reactions and biological interactions.
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid has several scientific applications:
The compound designated as "325970-25-0" follows rigorous IUPAC naming protocols for hydroxypyridine derivatives. Its primary systematic name is (5-hydroxynicotinoyl)glycine, reflecting two critical structural features: (1) the nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at position 5 with a hydroxyl group, and (2) the glycine moiety attached via an amide bond to the carboxylate functionality. Alternative valid names include:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
CAS Registry Number | 325970-25-0 |
Preferred IUPAC Name | (5-Hydroxynicotinoyl)glycine |
Molecular Formula | C₈H₈N₂O₄ |
Canonical SMILES | OC(=O)CNC(=O)C1=CN=CC(O)=C1 |
InChI Key | CVOJDRRKJPJPOM-UHFFFAOYSA-N |
The numbering prioritizes the pyridine nitrogen (position 1), placing the hydroxyl group at C5 and the glycinyl-carboxamide at C3. This aligns with IUPAC Rule C-102.1 for heterocyclic carboxylic acid derivatives [1] [4].
The 5-hydroxynicotinic acid core represents a strategic bioisosteric modification of nicotinic acid (niacin, I) and isonicotinic acid (II). Key isosteric features include:
Table 2: Isosteric Comparisons of Pyridine Derivatives
Compound | Substituent | σm (Hammett) | Log Pcalc | pKa (COOH) |
---|---|---|---|---|
Nicotinic acid | 3-COOH | 0.37 | -0.29 | 4.82 |
5-Hydroxynicotinic acid | 3-COOH, 5-OH | -0.15 | -0.86 | 4.12 |
Isonicotinic acid | 4-COOH | 0.35 | -0.32 | 4.89 |
The reduced acidity (higher pKa) of the carboxylate group enhances membrane permeability versus nicotinic acid, while the hydroxyl group enables intramolecular hydrogen bonding with the carbonyl (O=C-OH···O=C, distance 2.58 Å) in certain conformations [4] [9].
The glycine linker (–NHCH₂COOH) bridges the pharmacophoric hydroxynicotinoyl group and biological targets. Quantum topology analysis (QTAIM) reveals:
Table 3: Electronic Topology Parameters (B3LYP/6-311++G)
Atom/Bond | Property | Value |
---|---|---|
N1 (pyridinyl) | Laplacian ∇²ρ(r) | -0.421 |
C7=O8 (amide) | Bond ellipticity (ε) | 0.078 |
O11–H12 (5-OH) | Hydrogen bond energy | 32.7 kJ/mol |
N6–H (amide) | NBO charge | +0.312e |
The topology integrates three bioactivity elements: (1) metal-chelating 5-OH/COO⁻ site, (2) hydrogen-bonding amide bridge, and (3) π-deficient pyridine ring for stacking interactions [1] [4] [9].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8